Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate
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Overview
Description
Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a fused bicyclic ring system. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate typically involves multiple steps, including the formation of the bicyclic ring system, introduction of the tert-butyl ester group, and protection of the amine with a benzyloxycarbonyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in these interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl esters: Compounds with similar tert-butyl ester groups.
Benzyloxycarbonyl-protected amines: Compounds with similar protective groups for amines.
Bicyclic ring systems: Compounds with similar fused ring structures.
Uniqueness
Tert-butyl (3aS,7S,7aS)-7-{[(benzyloxy)carbonyl]amino}-octahydrofuro[3,2-c]pyridine-5-carboxylate is unique due to its combination of a tert-butyl ester group, a benzyloxycarbonyl-protected amine, and a fused bicyclic ring system. This combination of features is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
tert-butyl (3aS,7S,7aS)-7-(phenylmethoxycarbonylamino)-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-11-15-9-10-25-17(15)16(12-22)21-18(23)26-13-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYOIJQETTZRFY-ULQDDVLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCOC2C(C1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCO[C@@H]2[C@H](C1)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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